N-[6-cyclopropyl-7-[[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methoxy]-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “N-[6-cyclopropyl-7-[[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[311]heptanyl]methoxy]-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanesulfonamide” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for “N-[6-cyclopropyl-7-[[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methoxy]-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanesulfonamide” would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound “N-[6-cyclopropyl-7-[[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methoxy]-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanesulfonamide” can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-[6-cyclopropyl-7-[[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methoxy]-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanesulfonamide” may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound could be investigated for its potential effects on cellular processes and pathways. It may serve as a tool for studying enzyme interactions or signaling mechanisms.
Medicine
In the field of medicine, “this compound” might be explored for its therapeutic potential. Researchers could study its effects on various disease models to determine its efficacy and safety as a drug candidate.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in terms of efficiency and selectivity.
Mechanism of Action
The mechanism by which “N-[6-cyclopropyl-7-[[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methoxy]-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanesulfonamide” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and processes. Detailed studies would be required to elucidate the exact mechanism of action, including binding affinities and downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-[6-cyclopropyl-7-[[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methoxy]-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanesulfonamide” include those with comparable chemical structures or functional groups. Examples might include other small molecules listed in the PubChem database with similar molecular frameworks.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the potential applications that arise from it. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, or biological activity.
Properties
IUPAC Name |
N-[6-cyclopropyl-7-[[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methoxy]-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3S/c1-20(2)14-7-6-13(16(20)8-14)11-27-17-9-18-21-22-19(23-28(3,25)26)24(18)10-15(17)12-4-5-12/h9,12-14,16,21H,4-8,10-11H2,1-3H3,(H,22,23)/t13-,14+,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSALGBJISLTIDE-SQWLQELKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)COC3=C(CN4C(=C3)NN=C4NS(=O)(=O)C)C5CC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@H]([C@H]1C2)COC3=C(CN4C(=C3)NN=C4NS(=O)(=O)C)C5CC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.